molecular formula C8H4ClF2NO B13625950 2-Chloro-6-(difluoromethyl)benzo[d]oxazole

2-Chloro-6-(difluoromethyl)benzo[d]oxazole

Cat. No.: B13625950
M. Wt: 203.57 g/mol
InChI Key: MDNPPYVZLTUCSJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)benzo[d]oxazole is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a difluoromethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both the chlorine atom and the difluoromethyl group, which can enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO/c9-8-12-5-2-1-4(7(10)11)3-6(5)13-8/h1-3,7H

InChI Key

MDNPPYVZLTUCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)OC(=N2)Cl

Origin of Product

United States

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